molecular formula C15H17ClN2O4 B15174483 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester CAS No. 1140512-61-3

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester

Cat. No.: B15174483
CAS No.: 1140512-61-3
M. Wt: 324.76 g/mol
InChI Key: UIWTYFICRXSIFB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester is a complex organic compound belonging to the pyrrolopyridine family. This compound features a pyrrolopyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of various functional groups, such as acetic acid, chloro, methoxycarbonyl, and tert-butyl ester, makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride, followed by esterification with methanol to introduce the methoxycarbonyl group. The final step involves the protection of the carboxylic acid group as a tert-butyl ester using tert-butanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, heat management, and safety considerations. Process optimization techniques, such as reaction monitoring and in-line purification, are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrolopyridine core can be oxidized to form pyrroloquinoline derivatives.

  • Reduction: Reduction of the chloro group can lead to the formation of an amino derivative.

  • Substitution: The methoxycarbonyl group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles, such as ammonia (NH3) or methanol (CH3OH), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyrroloquinoline derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound of interest is "1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester," not "1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester" . The following information will focus on the applications of the correct compound, "1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester".

Applications in Scientific Research

Medicinal Chemistry

  • 1H-Pyrrolo[2,3-b]pyridine derivatives are valuable in medicinal chemistry. They are investigated for their potential as inhibitors of specific kinases, such as SGK-1 kinase, which is involved in cell survival and metabolism . Inhibition of SGK-1 has therapeutic implications for treating diseases like cancer and metabolic disorders.
  • Interaction studies involving 1H-Pyrrolo[2,3-b]pyridine derivatives often focus on their binding affinity to target proteins such as kinases. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to determine binding kinetics and thermodynamics. These studies help elucidate the mechanism of action and inform further optimization of lead compounds for therapeutic use.
  • 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Compound 4h has demonstrated potent FGFR inhibitory activity and inhibited breast cancer cell proliferation, induced apoptosis, and significantly inhibited the migration and invasion of 4T1 cells in vitro .

Synthesis

  • The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves adaptable methods based on available reagents and desired yields.

SGK-1 Kinase Inhibition

  • 1H-pyrrolo[2,3-jb]pyridine compounds are used for the inhibition of SGK-1 kinase activity . The compounds are useful in the treatment of disorders associated with SGK-1 activity . The anti-diuretic aldosterone induces expression of SGK-1, which in turn activates the epithelial Na+ channel, affecting Na+ transport . SGK-1 may mediate aldosterone-induced Na+ retention in renal and cardiovascular disease and repair processes involving cell proliferation .

Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-Chloro-1H-pyrrolo[2,3-b]pyridineContains a chloro groupKinase inhibitionSimpler structure
Pyrrolo[2,3-b]quinolineBicyclic structureAnticancer propertiesDifferent ring system
4-Amino-1H-pyrrolo[2,3-b]pyridineAmino substituentAntimicrobial activityAmino modification
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl esterSpecific combination of functional groupsDistinct pharmacological propertiesUnique combination of functional groups which may confer distinct pharmacological properties compared to its analogs

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as FGFRs. The binding of the compound to these receptors inhibits their signaling pathways, leading to the suppression of cell proliferation and survival. The exact molecular pathways involved may vary depending on the specific derivative and its biological context.

Comparison with Similar Compounds

This compound is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and indole derivatives. its unique combination of functional groups and structural features sets it apart in terms of reactivity and biological activity. Other similar compounds include:

  • 1H-Pyrrolo[2,3-b]pyridine: A simpler pyrrolopyridine derivative without additional functional groups.

  • Indole derivatives: Compounds featuring an indole core structure, which is structurally related to pyrrolopyridine.

Biological Activity

Overview

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester is a synthetic compound that belongs to the pyrrolopyridine family. This compound exhibits significant biological activities, making it a subject of interest in pharmaceutical research. Its complex structure includes various functional groups that contribute to its pharmacological properties.

  • Molecular Formula : C15H17ClN2O4
  • Molecular Weight : 324.76 g/mol
  • IUPAC Name : Methyl 6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolo[2,3-b]pyridine-2-carboxylate

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer and anti-microbial agent.

Anticancer Activity

Recent research highlights the compound's efficacy against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating its potential as a lead compound for cancer therapy targeting FGFR signaling pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that it possesses significant activity against Mycobacterium tuberculosis (M. tuberculosis), which is crucial given the increasing resistance to conventional treatments. The mechanism involves inhibiting key enzymes involved in cell wall synthesis .

Case Studies and Research Findings

StudyFindings
FGFR Inhibition Study Compound 4h derived from the pyrrolo[2,3-b]pyridine series exhibited potent inhibitory effects on FGFRs with low nanomolar IC50 values .
Antimicrobial Study The compound demonstrated effective inhibition of M. tuberculosis in cellular assays, highlighting its potential as a new anti-TB drug .
Kinase Inhibition This class of compounds has been identified as inhibitors of SGK-1 kinase, which is involved in various diseases .

The mechanism through which 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid exerts its effects involves interaction with specific cellular targets:

  • FGFRs : By inhibiting these receptors, the compound can disrupt signaling pathways that lead to tumor growth and metastasis.
  • DprE1 Enzyme : Inhibition of this enzyme affects the biosynthesis of mycolic acids in M. tuberculosis, leading to reduced bacterial viability .

Properties

CAS No.

1140512-61-3

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

methyl 6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C15H17ClN2O4/c1-15(2,3)22-12(19)8-18-10(14(20)21-4)7-9-5-6-11(16)17-13(9)18/h5-7H,8H2,1-4H3

InChI Key

UIWTYFICRXSIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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